
3,4-二甲氧基-N-(4-(2-((2-甲氧基苄基)氨基)-2-氧代乙基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, amide group, and methoxy groups would all contribute to the overall structure. These groups could potentially participate in various intermolecular interactions, such as hydrogen bonding or pi-stacking .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis or reduction reactions. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could potentially increase its solubility in organic solvents .科学研究应用
Antioxidant Activity
This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The structure of this benzamide derivative suggests it could have significant total antioxidant capacity, free radical scavenging ability, and metal chelating activity. These properties are essential in the development of new therapeutic agents for diseases where oxidative stress plays a role .
Antibacterial Properties
Benzamide compounds, including this one, have shown promising antibacterial activities . They have been tested against various gram-positive and gram-negative bacteria. The effectiveness of these compounds can lead to the development of new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern .
Drug Discovery and Development
The structural features of benzamides make them valuable in drug discovery . They can serve as intermediates in the synthesis of more complex molecules or as a scaffold for developing new pharmacologically active compounds. Their versatility in chemical modifications makes them suitable candidates for a wide range of therapeutic areas .
Industrial Applications
Beyond medical applications, benzamides have utility in industrial sectors . They are used in the plastic and rubber industry, paper industry, and agriculture. Their chemical stability and reactivity make them suitable for various industrial processes, including as additives or catalysts .
Cancer Treatment
Some benzamide derivatives have been identified to have potential in cancer treatment . They can act as inhibitors of certain pathways involved in cancer cell proliferation. Research into the specific activities of this compound could lead to new treatments for various types of cancer .
Boron Neutron Capture Therapy (BNCT)
Benzamide compounds have been explored for their role in BNCT , a targeted radiotherapy for cancer. The boron-containing compounds accumulate in cancer cells and are then irradiated with neutrons, leading to cell death. This compound’s structure suggests it could be a candidate for such therapies .
未来方向
属性
IUPAC Name |
3,4-dimethoxy-N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-28-17-7-5-4-6-15(17)12-23-20(26)11-16-13-31-22(24-16)25-21(27)14-8-9-18(29-2)19(10-14)30-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGSDTOUAUCKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)
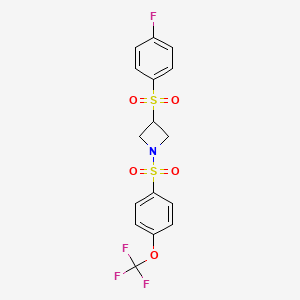
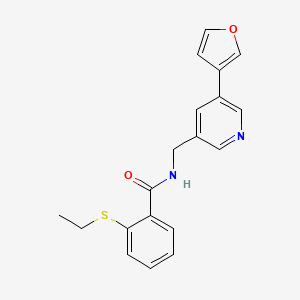
![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)
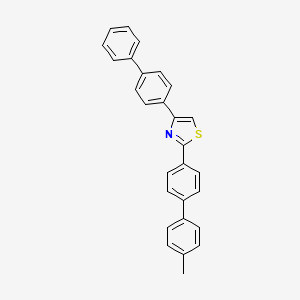
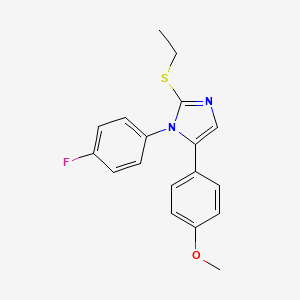

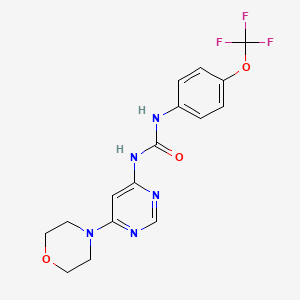
![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)
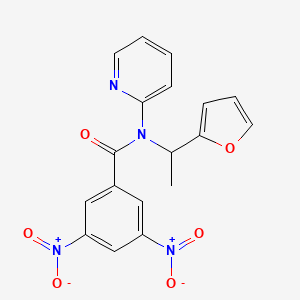
![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)